N-(4-amino-2-methylphenyl)ethane-1-sulfonamide: Chemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide: Chemical Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide (CAS: 926246-39-1) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and rational drug design[1]. Featuring both a hydrogen-bonding sulfonamide moiety and a nucleophilic primary amine, this scaffold serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven, self-validating synthetic methodology designed for high-yield pharmaceutical applications.
Physicochemical Properties & Quantitative Data
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems[2]. The following table summarizes the core quantitative data:
| Property | Value |
| IUPAC Name | N-(4-amino-2-methylphenyl)ethanesulfonamide |
| CAS Registry Number | 926246-39-1 |
| Molecular Formula | C9H14N2O2S |
| Molecular Weight | 214.28 g/mol |
| Predicted Boiling Point | 372.0 ± 52.0 °C |
| Predicted Density | 1.298 ± 0.06 g/cm³ |
| Hydrogen Bond Donors | 2 (Primary amine, Sulfonamide NH) |
| Hydrogen Bond Acceptors | 3 (Sulfonamide oxygens, Amine nitrogen) |
Structural Analysis & Reactivity Causality
The molecular architecture of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide dictates its specific reactivity profile. As an Application Scientist, it is critical to understand why this molecule behaves the way it does:
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Steric Hindrance and Conformational Locking: The methyl group at the ortho position relative to the sulfonamide group is not merely a structural decoration. It provides significant steric bulk that restricts the free rotation of the N-S bond. In drug design, this "conformational locking" reduces the entropic penalty when the molecule binds to a target protein's active site (e.g., the ATP-binding pocket of a kinase).
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Differential Nucleophilicity: The molecule possesses two nitrogen centers. The primary aniline nitrogen at the para position is highly nucleophilic due to the electron-donating effect of the aromatic ring. Conversely, the sulfonamide nitrogen is highly electron-deficient due to the strong electron-withdrawing nature of the adjacent SO2 group. This stark contrast allows for highly chemoselective downstream functionalization (e.g., amide coupling) exclusively at the primary amine without the need for protecting groups.
Self-Validating Synthetic Methodology
To ensure absolute trustworthiness and reproducibility, the synthesis of this compound from 2-methyl-4-nitroaniline must be treated as a self-validating system . Every step must incorporate mandatory In-Process Controls (IPCs) to prevent the carryover of impurities that could poison subsequent catalysts or complicate purification.
Step 1: Sulfonylation of 2-Methyl-4-nitroaniline
While modern photoredox methods exist for the direct sulfonylation of anilines[3], classical nucleophilic substitution remains the most scalable and robust approach for this specific substrate.
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Protocol:
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Dissolve 1.0 equivalent of 2-methyl-4-nitroaniline in anhydrous dichloromethane (DCM).
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Add 2.5 equivalents of anhydrous pyridine and cool the reaction mixture to 0 °C under an inert argon atmosphere.
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Dropwise, add 1.2 equivalents of ethanesulfonyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.
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Causality of Reagents: The ortho-methyl group significantly reduces the nucleophilicity of the starting aniline via steric hindrance. Pyridine is selected not merely as an acid scavenger, but as a nucleophilic catalyst . It reacts rapidly with ethanesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which easily overcomes the steric barrier of the ortho-methyl aniline, driving the reaction to completion.
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Self-Validation (IPC 1): Before quenching, an aliquot is analyzed via LC-MS and TLC (Hexane:EtOAc 3:1). The reaction is deemed successful only when the starting material peak vanishes and the intermediate mass ( [M−H]− = 243.0) dominates. This strict checkpoint prevents unreacted nitroaniline from carrying over, which would otherwise co-reduce in Step 2 and create inseparable amine impurities.
Step 2: Chemoselective Reduction
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Protocol:
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Dissolve the validated N-(2-methyl-4-nitrophenyl)ethanesulfonamide intermediate in HPLC-grade methanol.
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Add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight).
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Purge the vessel with hydrogen gas ( H2 ) and stir vigorously at room temperature under a hydrogen balloon for 6 hours.
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Causality of Reagents: Methanol is chosen as the solvent because its high polarity stabilizes the transition states of the reduction while offering superior hydrogen gas solubility compared to ethereal solvents. Note: If orthogonal halogenated functional groups were present on a derivative scaffold, an iron-catalyzed reduction using organosilanes would be deployed instead to prevent unwanted catalytic dehalogenation[4].
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Self-Validation (IPC 2): The reduction is visually monitored by the disappearance of the bright yellow color (characteristic of the nitroarene). Final validation is achieved via 1H -NMR: the successful reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the nitro group and the emergence of a broad singlet for the −NH2 group at approximately 3.5–4.0 ppm.
Experimental Workflow & Downstream Utility
Once synthesized and validated, N-(4-amino-2-methylphenyl)ethane-1-sulfonamide is primed for downstream applications[5]. In the development of MAPK pathway inhibitors (such as MEK or B-Raf inhibitors), the primary amine is typically reacted with a functionalized heteroaryl carboxylic acid via standard amide coupling (e.g., using HATU/DIPEA). The sulfonamide tail acts as a critical hydrogen bond donor/acceptor deep within the kinase binding pocket.
Figure 1: Self-validating synthetic workflow and downstream functionalization.
References
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Chemical Communications (Royal Society of Chemistry) . "Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes" (2010). Available at:[Link]
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Chemical Science (Royal Society of Chemistry) . "Direct sulfonylation of anilines mediated by visible light" (2018). Available at:[Link]
Sources
- 1. 926246-39-1|N-(4-Amino-2-methylphenyl)ethane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. N-(4-amino-2-methylphenyl)ethane-1-sulfonamide CAS#: 926246-39-1 [m.chemicalbook.com]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
